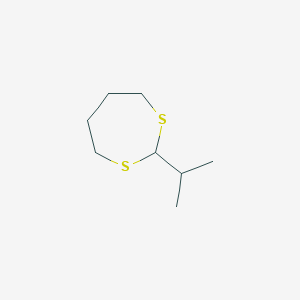![molecular formula C13H12O4 B14405190 4,4'-[Methylenebis(oxy)]diphenol CAS No. 86072-79-9](/img/structure/B14405190.png)
4,4'-[Methylenebis(oxy)]diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[Methylenebis(oxy)]diphenol, also known as Bisphenol F, is an organic compound with the chemical formula C13H12O2. It is a type of phenol derivative where two phenol molecules are connected by a methylene bridge. This compound is widely used in the production of epoxy resins and other polymeric materials due to its excellent thermal stability and mechanical properties .
準備方法
Synthetic Routes and Reaction Conditions
4,4’-[Methylenebis(oxy)]diphenol can be synthesized through the condensation reaction of phenol with formaldehyde under acidic or basic conditions. The reaction typically involves the use of a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the methylene bridge between the phenol molecules .
Industrial Production Methods
In industrial settings, the production of 4,4’-[Methylenebis(oxy)]diphenol involves a continuous process where phenol and formaldehyde are reacted in the presence of a catalyst. The reaction mixture is then subjected to purification steps such as distillation and crystallization to obtain the pure compound .
化学反応の分析
Types of Reactions
4,4’-[Methylenebis(oxy)]diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols.
科学的研究の応用
4,4’-[Methylenebis(oxy)]diphenol has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the production of epoxy resins and polycarbonate plastics.
Biology: Studied for its potential endocrine-disrupting effects.
Medicine: Investigated for its use in drug delivery systems and medical devices.
Industry: Utilized in the manufacture of coatings, adhesives, and sealants.
作用機序
The mechanism of action of 4,4’-[Methylenebis(oxy)]diphenol involves its interaction with various molecular targets and pathways. In biological systems, it can bind to estrogen receptors and mimic the effects of natural estrogens, leading to potential endocrine-disrupting effects. In industrial applications, its reactivity with other monomers and cross-linking agents contributes to the formation of durable polymeric materials .
類似化合物との比較
Similar Compounds
Bisphenol A (BPA): Another widely used phenol derivative with similar applications in the production of plastics and resins.
Bisphenol S (BPS): A compound used as an alternative to BPA in various applications.
Uniqueness
4,4’-[Methylenebis(oxy)]diphenol is unique due to its lower toxicity compared to Bisphenol A and its ability to provide enhanced thermal stability and mechanical properties in polymeric materials .
特性
CAS番号 |
86072-79-9 |
|---|---|
分子式 |
C13H12O4 |
分子量 |
232.23 g/mol |
IUPAC名 |
4-[(4-hydroxyphenoxy)methoxy]phenol |
InChI |
InChI=1S/C13H12O4/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8,14-15H,9H2 |
InChIキー |
XRXQTLSJDOHUFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)OCOC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


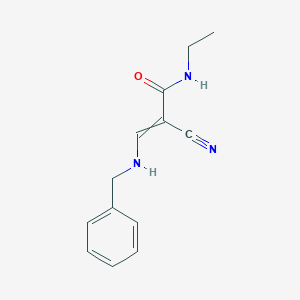
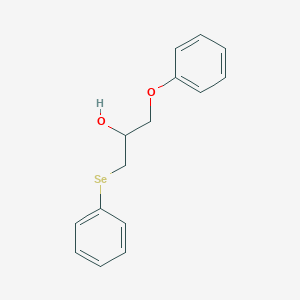
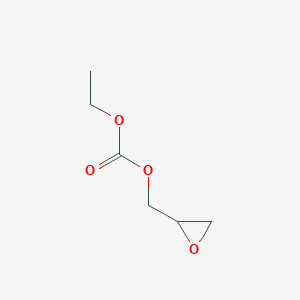
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)
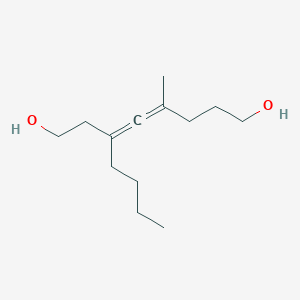
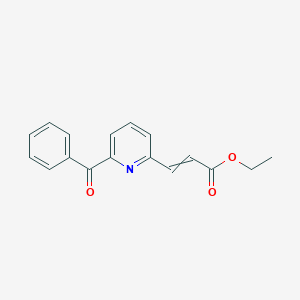
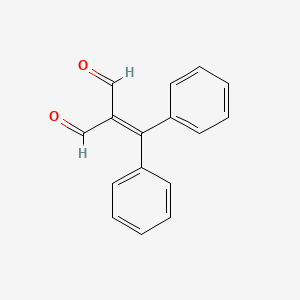
![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)
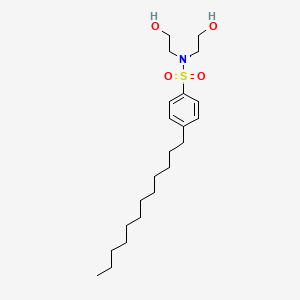
![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)
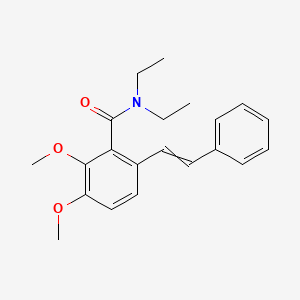
![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)
![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)
